Cas no 26095-97-6 (Furan-2,5-dicarbohydrazide)
Furan-2,5-dicarbohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Furandicarboxylicacid, 2,5-dihydrazide
- Furan-2,5-dicarbohydrazide
- 2,5-furandiaciddihydrazide
- 2,5-furandicarboxylic acid,dihydrazide
- Furan-2,5-dicarbonsaeure-dihydrazid
- Furan-2,5-dicarboxylic acid,dihydrazide
- SCHEMBL11426592
- 26095-97-6
- SR-01000390755
- UNII-4XI426Z9GJ
- NSC 29544
- MFCD00612475
- SB60926
- 2,5-Furandicarboxylic acid, 2,5-dihydrazide
- Furan-2,5-dicarboxylic acid, dihydrazide
- LS-13137
- AKOS000321635
- 4XI426Z9GJ
- NSC29544
- CHEMBL3091833
- NSC-29544
- DTXSID00180730
- Furan-2,5-dicarboxylic acid dihydrazide
- SR-01000390755-1
- CS-0157772
- FT-0679418
- 2,5-furandicarboxylic acid, dihydrazide
- D82177
- DTXCID40103221
- BBL013608
- STK372250
-
- MDL: MFCD00612475
- Inchi: 1S/C6H8N4O3/c7-9-5(11)3-1-2-4(13-3)6(12)10-8/h1-2H,7-8H2,(H,9,11)(H,10,12)
- InChI Key: NAOBCGXDNBUEJF-UHFFFAOYSA-N
- SMILES: O1C(C(NN)=O)=CC=C1C(NN)=O
Computed Properties
- Exact Mass: 184.06000
- Monoisotopic Mass: 184.06
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 123A^2
- XLogP3: -1.3
Experimental Properties
- Density: 1.447
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.601
- PSA: 123.38000
- LogP: 0.66900
Furan-2,5-dicarbohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A583508-100mg |
Furan-2,5-dicarbohydrazide |
26095-97-6 | 95% | 100mg |
$8.0 | 2025-03-04 | |
| Ambeed | A583508-250mg |
Furan-2,5-dicarbohydrazide |
26095-97-6 | 95% | 250mg |
$14.0 | 2025-03-04 | |
| Ambeed | A583508-1g |
Furan-2,5-dicarbohydrazide |
26095-97-6 | 95% | 1g |
$33.0 | 2025-03-04 | |
| TRC | F840295-50mg |
Furan-2,5-dicarbohydrazide |
26095-97-6 | 50mg |
$ 64.00 | 2023-09-07 | ||
| TRC | F840295-100mg |
Furan-2,5-dicarbohydrazide |
26095-97-6 | 100mg |
$ 92.00 | 2023-09-07 | ||
| TRC | F840295-500mg |
Furan-2,5-dicarbohydrazide |
26095-97-6 | 500mg |
$ 362.00 | 2023-09-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NC159-200mg |
Furan-2,5-dicarbohydrazide |
26095-97-6 | 95+% | 200mg |
385.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NC159-50mg |
Furan-2,5-dicarbohydrazide |
26095-97-6 | 95+% | 50mg |
160.0CNY | 2021-07-14 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD171680-100mg |
Furan-2,5-dicarbohydrazide |
26095-97-6 | 95% | 100mg |
¥245.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD171680-250mg |
Furan-2,5-dicarbohydrazide |
26095-97-6 | 95% | 250mg |
¥429.0 | 2022-03-01 |
Furan-2,5-dicarbohydrazide Suppliers
Furan-2,5-dicarbohydrazide Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on Furan-2,5-dicarbohydrazide
Introduction to Furan-2,5-dicarbohydrazide (CAS No. 26095-97-6)
Furan-2,5-dicarbohydrazide, identified by the Chemical Abstracts Service Number (CAS No.) 26095-97-6, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic derivative, featuring a furan backbone substituted with two hydrazide groups, has garnered considerable attention due to its versatile reactivity and potential applications in medicinal chemistry. The unique structural motif of Furan-2,5-dicarbohydrazide positions it as a valuable intermediate in the synthesis of complex molecules, particularly those targeting neurological and inflammatory disorders.
The compound’s molecular structure consists of a five-membered aromatic ring containing two hydroxyl groups at the 2- and 5-positions, which are further functionalized with hydrazide (-NH₂) moieties. This arrangement imparts a high degree of nucleophilicity, making Furan-2,5-dicarbohydrazide an attractive building block for constructing pharmacophores. In recent years, the interest in this compound has been fueled by its role in developing novel therapeutic agents that leverage its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions.
One of the most compelling aspects of Furan-2,5-dicarbohydrazide is its utility in the synthesis of heterocyclic compounds that exhibit promising biological activities. For instance, derivatives of this molecule have been explored as potential inhibitors of enzymes involved in pain signaling and inflammation. The hydrazide groups can undergo various chemical transformations, including condensation reactions with aldehydes and ketones to form Schiff bases, which are known for their antimicrobial and anti-inflammatory properties. Such modifications have led to the discovery of several lead compounds that are currently undergoing further investigation in preclinical studies.
Recent advancements in computational chemistry have also highlighted the importance of Furan-2,5-dicarbohydrazide as a scaffold for drug design. Molecular modeling studies suggest that its rigid furan ring can effectively mimic natural binding pockets in biological targets, while the hydrazide groups provide flexibility for optimizing interactions. These insights have guided the development of libraries of derivatives with tailored physicochemical properties, enhancing their pharmacological profiles. For example, modifications aimed at improving solubility and metabolic stability have yielded compounds with improved bioavailability and reduced toxicity.
The pharmaceutical industry has taken note of these developments, with several companies incorporating Furan-2,5-dicarbohydrazide into their research pipelines. Its application extends beyond central nervous system (CNS) disorders; it has also been investigated for its potential in treating metabolic diseases and cancer. The ability to functionalize both hydrazide groups allows for the creation of bis-hydrazides, which can exhibit synergistic effects by targeting multiple pathways simultaneously. This approach has shown promise in early-stage trials for certain malignancies, where combination therapies are being explored to overcome drug resistance.
In addition to its medicinal applications, Furan-2,5-dicarbohydrazide has found utility in materials science. Its ability to form coordination complexes with metal ions has been exploited in designing catalysts for organic transformations. These metallocomplexes often exhibit enhanced reactivity and selectivity compared to their homogeneous counterparts, making them valuable tools in industrial processes. Furthermore, the furan ring’s electron-deficient nature facilitates electrochemical applications, such as in organic photovoltaics and sensors.
The synthesis of Furan-2,5-dicarbohydrazide itself presents an interesting challenge due to the need for precise functionalization while maintaining structural integrity. Traditional methods involve multi-step sequences starting from commercially available furan derivatives. However, recent innovations have introduced more efficient routes that minimize byproducts and improve yields. For instance, catalytic hydrogenation techniques have been employed to selectively introduce hydrazide groups without affecting other reactive sites on the molecule. Such advancements underscore the growing importance of green chemistry principles in optimizing synthetic protocols.
Looking ahead, the future prospects for Furan-2,5-dicarbohydrazide appear promising as research continues to uncover new applications and refine synthetic methodologies. The integration of artificial intelligence (AI) into drug discovery is expected to accelerate the identification of novel derivatives with enhanced therapeutic potential. AI-driven platforms can predict molecular properties and optimize structures based on large datasets derived from experimental results and literature surveys. This synergy between computational methods and experimental validation holds great promise for accelerating the development pipeline.
The broader impact of Furan-2,5-dicarbohydrazide on science extends beyond pharmaceuticals into academic research and industrial innovation. Its role as a versatile intermediate exemplifies how fundamental organic chemistry principles continue to drive progress across multiple disciplines. As scientists explore new frontiers in molecular design and application development,Furan-2,5-dicarbohydrazide is poised to remain a cornerstone compound in both academic laboratories and industrial settings.
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